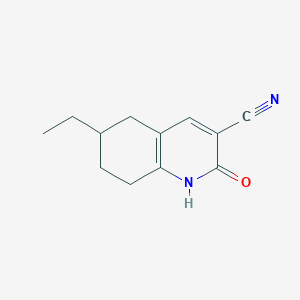

6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named 6-ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile . This designation adheres to IUPAC nomenclature principles, where:

- Parent structure : The hexahydroquinoline core comprises a partially saturated quinoline ring system with six-membered and five-membered fused rings.

- Substituents :

- 2-oxo : Indicates a ketone group at position 2 of the quinoline ring.

- 3-carbonitrile : A cyano group attached to position 3.

- 6-ethyl : An ethyl substituent at position 6 of the hexahydroquinoline ring.

- Ring saturation : The "hexahydro" prefix specifies partial saturation of the quinoline ring system, with four double bonds retained in the bicyclic structure.

The numbering follows IUPAC guidelines for quinoline derivatives, prioritizing substituents in alphabetical order (ethyl, oxo, carbonitrile).

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C₁₂H₁₄N₂O , with a molecular weight of 202.25 g/mol . The structure lacks stereogenic centers due to the absence of chiral atoms or restricted rotation, rendering it achiral.

Key Structural Features:

| Functional Group/Element | Position | Role in Structure |

|---|---|---|

| Ethyl (-CH₂CH₃) | C6 | Alkyl substituent |

| Ketone (C=O) | C2 | Electron-withdrawing group |

| Cyano (-CN) | C3 | Electron-deficient nitrile |

| Hexahydroquinoline core | – | Bicyclic scaffold |

Crystallographic Analysis and X-ray Diffraction Studies

While direct crystallographic data for this compound are unavailable, insights can be derived from analogous hexahydroquinoline derivatives:

Conformational Analysis :

Supramolecular Interactions :

Comparative Crystal Packing :

- In 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, molecules form inversion dimers via N–H⋯N bonds and assemble into 3D networks via C–H⋯π interactions.

- The ethyl group in the target compound may reduce packing density compared to bulkier substituents (e.g., phenyl), favoring layered structures.

Comparative Analysis with Analogous Hexahydroquinoline Derivatives

The structural and electronic properties of this compound differ from related derivatives due to substituent variations.

Table 1: Comparative Analysis of Hexahydroquinoline Derivatives

| Compound | Molecular Formula | Key Substituents | Functional Group Effects |

|---|---|---|---|

| This compound | C₁₂H₁₄N₂O | Ethyl, ketone, cyano | Moderate electron withdrawal, hydrophobic ethyl |

| 2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | C₁₇H₁₈N₂O | Phenyl, ketone, cyano | Stronger π-conjugation, increased aromaticity |

| 6-Propyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | C₁₃H₁₆N₂O | Propyl, ketone, cyano | Enhanced hydrophobicity, longer alkyl chain |

| 5-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | C₁₀H₁₂N₂O | Ketone, cyano | Minimal substituents, higher polarity |

Key Observations:

- Electronic Effects :

- Steric and Hydrophobic Effects :

Eigenschaften

IUPAC Name |

6-ethyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(15)14-11/h6,8H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZAADUKABWSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Multicomponent Condensation Approach

A common synthetic strategy for hexahydroquinoline derivatives involves the one-pot condensation of:

- A cyclic diketone such as 1,3-cyclohexanedione,

- An aldehyde (aromatic or aliphatic),

- Ammonium acetate as the nitrogen source,

- A β-keto ester or equivalent.

This method typically proceeds under reflux conditions in ethanol or acetic acid solvents, but suffers from drawbacks such as long reaction times, use of excess solvents, and moderate yields.

Polymer-Supported Liquid-Phase Synthesis with Microwave Irradiation

A more advanced and efficient method involves the use of polyethylene glycol (PEG)-supported β-keto esters combined with microwave irradiation under solvent-free conditions to synthesize polyhydroquinoline derivatives, including the target compound or its analogues.

- PEG-bound acetoacetate is prepared by reacting dihydroxyl PEG with 2,2,6-trimethyl-4H-1,3-dioxin-4-one under reflux.

- The PEG-bound acetoacetate undergoes a one-pot four-component condensation with 1,3-cyclohexanedione, ammonium acetate, and the appropriate aldehyde.

- The reaction is catalyzed by a small amount of polyphosphoric acid (PPA).

- Microwave irradiation at 400 W for 3-4 minutes under solvent-free conditions significantly accelerates the reaction.

- The reaction progress is monitored by FT-IR and proton NMR spectroscopy, confirming the formation of the hexahydroquinoline ring and the disappearance of starting material signals.

- The product is cleaved from the PEG support by treatment with sodium ethoxide in ethanol, yielding the target compound in high purity and yield.

- Short reaction time (minutes vs. hours).

- High isolated yields (90-95%).

- High crude product purity (95-97%).

- Environmentally benign due to solvent-free conditions and recyclable PEG support.

- Simple work-up and purification procedures.

Experimental Data and Yields

The following table summarizes yields and purities of polyhydroquinoline derivatives synthesized by this PEG-supported microwave-assisted method, which can be adapted to prepare 6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile by selecting the appropriate aldehyde and alkyl substituents.

| Entry | Aromatic Aldehyde (Ar) | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | C6H5 (Benzaldehyde) | 5a | 94 | 97 |

| 2 | 2-NO2C6H4 | 5b | 94 | 96 |

| 3 | 4-NO2C6H4 | 5c | 95 | 95 |

| 4 | 4-MeC6H4 | 5d | 93 | 96 |

| 5 | 4-MeOC6H4 | 5e | 92 | 95 |

| 6 | 4-ClC6H4 | 5f | 92 | 96 |

| 7 | 4-FC6H4 | 5g | 93 | 96 |

| 8 | 4-HOC6H4 | 5h | 91 | 95 |

| 9 | 2-Furyl | 5i | 90 | 95 |

Note: The yields and purities are based on isolated products before further purification. The method shows no significant electronic effect of substituents on the aldehyde on the reaction outcome.

Alternative Cleavage Method

Instead of sodium ethoxide treatment, the resin-bound intermediate can be cleaved by treatment with 50% trifluoroacetic acid (TFA) in dichloromethane at room temperature for 1 hour, yielding the corresponding carboxylic acid derivative in high yield and purity.

Summary of Preparation Procedure

Preparation of PEG-bound acetoacetate:

- React dihydroxyl PEG 4000 with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in anhydrous toluene under reflux for 5 hours.

-

- Mix PEG-bound acetoacetate, 1,3-cyclohexanedione, ammonium acetate, and the chosen aldehyde.

- Add catalytic polyphosphoric acid.

- Stir and irradiate under microwave at 400 W for 3-4 minutes without solvent.

Isolation of PEG-bound intermediate:

- Cool the reaction mixture.

- Add dichloromethane and filter.

- Precipitate polymer by adding diethyl ether.

- Filter and dry the polymer-bound product.

Cleavage and product isolation:

- Treat the polymer-bound product with sodium ethoxide in ethanol overnight.

- Filter and purify the released product by recrystallization or chromatography.

Research Findings and Analytical Data

- FT-IR spectroscopy confirms the disappearance of ketone carbonyl peaks of starting PEG-bound acetoacetate (~1718 cm⁻¹) and appearance of polyhydroquinoline carbonyl peaks (~1690 cm⁻¹).

- Proton NMR shows downfield shifts of methyl protons indicating successful condensation.

- Mass spectrometry and elemental analysis confirm molecular structure.

- HPLC analysis indicates high purity of crude products.

This preparation method offers a rapid, efficient, and environmentally friendly route to synthesize this compound and related derivatives, combining the advantages of polymer-supported synthesis and microwave-assisted organic synthesis.

Analyse Chemischer Reaktionen

6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline derivatives exhibit significant antibacterial and antifungal properties. These compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

2. Anticancer Potential

Studies have shown that hexahydroquinoline derivatives may possess anticancer properties. For instance, research involving similar compounds has demonstrated the ability to induce apoptosis in cancer cells. This suggests that 6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile could be explored for its potential in cancer therapy .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Research indicates that certain hexahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This opens avenues for further exploration in neurodegenerative disease treatments .

Materials Science Applications

1. Organic Photovoltaics

The unique electronic properties of compounds like 6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline make them suitable for use in organic photovoltaic devices. Their ability to act as electron donors or acceptors can enhance the efficiency of solar cells .

2. Conductive Polymers

This compound can be utilized in the synthesis of conductive polymers due to its electron-rich structure. These polymers have applications in flexible electronics and sensors .

Organic Synthesis Applications

1. Building Block for Synthesis

this compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and cyclizations .

2. Synthesis of Novel Compounds

The compound can be used to synthesize novel derivatives with enhanced biological activities or improved physical properties. Researchers are exploring modifications to the hexahydroquinoline scaffold to create libraries of compounds for screening in drug discovery programs .

Case Studies

Wirkmechanismus

The mechanism of action of 6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison

Table 3: Property Comparison

Biologische Aktivität

6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and case reports.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: CHNO

- CAS Number: 1249858-53-4

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of quinoline derivatives. For instance:

- A study reported that derivatives similar to 6-Ethyl-2-oxo exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The IC50 values were found to be in the micromolar range for multiple cancer types .

- Mechanistically, it was suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Anti-inflammatory Effects

Research has shown that quinoline derivatives can possess anti-inflammatory properties:

- In animal models, compounds similar to 6-Ethyl-2-oxo were effective in reducing inflammation markers such as TNF-alpha and IL-6. This suggests a potential therapeutic application in inflammatory diseases .

Case Studies

- Study on Anticancer Activity : A group of researchers synthesized several quinoline derivatives including 6-Ethyl-2-oxo and tested them on human breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 10 µM for one derivative .

- Antimicrobial Evaluation : In a comparative study involving various quinoline derivatives, 6-Ethyl-2-oxo was found to be one of the most potent against Staphylococcus aureus with an MIC value of 32 µg/mL. This highlights its potential as a lead compound for developing new antibiotics .

Data Summary Table

Q & A

Q. Critical factors for yield optimization :

- Solvent polarity (ethanol vs. acetic acid) influences reaction kinetics.

- Temperature control (80–100°C) prevents side reactions.

- Catalyst loading (5–10 mol%) balances reactivity and cost .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the ethyl group’s protons appear as a triplet at δ 1.2–1.4 ppm, while the oxo group’s carbonyl carbon resonates near δ 190 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 270.34 for C₁₅H₁₄N₂OS) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) using a C18 column and acetonitrile/water gradients .

Advanced: How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound in solid-state studies?

Single-crystal X-ray diffraction reveals:

- Bond lengths and angles : The ethyl group’s C–C bond length is ~1.54 Å, while the oxo group’s C=O bond is 1.22 Å .

- Intermolecular interactions :

- Space group and unit cell : Triclinic P1 with parameters a = 7.644 Å, b = 9.691 Å, and α = 67.0° .

Advanced: What computational approaches are used to predict the reactivity and physicochemical properties of hexahydroquinoline derivatives?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the cyano group’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., logP ~2.5 in water/octanol) to assess bioavailability .

- Collision Cross-Section (CCS) : Ion mobility spectrometry predicts gas-phase behavior for MS interpretation .

Basic: What safety considerations and handling protocols are essential when working with this compound in laboratory settings?

- Hazard identification : Irritant (GHS Category 2); avoid inhalation and skin contact .

- First-aid measures : Rinse eyes with water for 15 minutes; use activated charcoal for ingestion .

- Waste disposal : Neutralize with dilute NaOH and incinerate in a certified facility .

Advanced: How do structural modifications at the ethyl or oxo positions influence the biological activity of hexahydroquinoline-3-carbonitrile derivatives?

- Ethyl group substitution : Replacing ethyl with bulkier groups (e.g., thiophen-2-yl) enhances anti-inflammatory activity by improving hydrophobic interactions with COX-2 .

- Oxo group modifications : Bromination at position 6 (e.g., 6-bromo derivatives) increases cytotoxicity by stabilizing DNA intercalation .

- Structure-Activity Relationship (SAR) : Quantitative SAR (QSAR) models correlate logP values (<3.0) with cardiotonic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.